4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring, a morpholine moiety, and a hydrazone linkage
Preparation Methods
The synthesis of 4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone linkage: This step involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Introduction of the triazine ring: The hydrazone is then reacted with cyanuric chloride to introduce the triazine ring.
Substitution reactions: The triazine intermediate undergoes substitution reactions with 4-fluoroaniline and morpholine to yield the final product.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrazone linkage or other functional groups.
Condensation: The compound can participate in condensation reactions with other molecules to form larger structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can serve as a probe or tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine include other triazine derivatives and hydrazone-containing molecules These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C22H24FN7O3 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24FN7O3/c1-31-18-8-3-15(19(13-18)32-2)14-24-29-21-26-20(25-17-6-4-16(23)5-7-17)27-22(28-21)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H2,25,26,27,28,29)/b24-14+ |
InChI Key |
OTXUPKIMKQZJHP-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)OC |
Origin of Product |
United States |
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